ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate
CAS No.:
Cat. No.: VC16709570
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate -](/images/structure/VC16709570.png)
Specification
Molecular Formula | C12H18O2 |
---|---|
Molecular Weight | 194.27 g/mol |
IUPAC Name | ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate |
Standard InChI | InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/t9-,10+,11? |
Standard InChI Key | BAOUWGVQCUYLAA-ZACCUICWSA-N |
Isomeric SMILES | CCOC(=O)C1[C@H]2[C@@H]1CCC=CCC2 |
Canonical SMILES | CCOC(=O)C1C2C1CCC=CCC2 |
Introduction
Chemical Identity and Stereochemical Considerations
Ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate belongs to the class of bicyclic esters with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . Its IUPAC name reflects its stereochemistry: the bicyclo[6.1.0]nonene core contains a bridgehead ester group at position 9, with specific configurations at the 1S and 8R positions .
Table 1: Key Physicochemical Properties
The compound exists in exo and endo isomeric forms, differentiated by the orientation of the ester group relative to the bicyclic framework . The exo isomer (CAS 79549-89-6) features the ester group on the convex face, while the endo isomer (CAS 1263291-39-9) places it on the concave side . This stereochemical distinction profoundly influences reactivity and downstream applications.
Synthesis and Stereoselective Preparation
The synthesis of ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate is achieved via rhodium-catalyzed cyclopropanation, a method pioneered by Van Delft et al. and later refined by Fodran et al. .
Rhodium-Catalyzed Cyclopropanation
A mixture of 1,5-cyclooctadiene (120 mL, 0.96 mol) and Rh₂(OAc)₄ (106 mg, 0.2 mol%) in dichloromethane is treated with ethyl diazoacetate (15 mL, 0.12 mol) over 12 hours . The reaction proceeds via a carbene transfer mechanism, forming the bicyclic framework. After 24 hours at room temperature, fractional distillation and silica gel chromatography yield the exo and endo isomers in a 3:4 ratio, with total isolated yields of 30% (exo) and 43% (endo) .
Critical Reaction Parameters
-
Catalyst Loading: 0.2 mol% Rh₂(OAc)₄ ensures efficient cyclopropanation without side reactions .
-
Solvent Choice: Dichloromethane optimizes carbene stability and reaction kinetics .
-
Chromatography: Elution with 2% diisopropyl ether in pentanes separates isomers .
Structural Elucidation and Spectral Data
The exo and endo isomers exhibit distinct ¹H NMR and ¹³C NMR profiles, enabling unambiguous identification .
Exo Isomer (CAS 79549-89-6)
-
¹H NMR (400 MHz, CDCl₃): δ 5.62 (m, 2H, CH=CH), 4.08 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.29–2.16 (m, 6H, bridgehead and allylic H), 1.49 (m, 4H, CH₂), 1.23 (t, J = 7.1 Hz, 3H, CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 174.6 (C=O), 130.1 (CH=CH), 60.4 (OCH₂), 28.4–26.8 (bridgehead C), 14.5 (CH₃) .
Endo Isomer (CAS 1263291-39-9)
-
¹H NMR (400 MHz, CDCl₃): δ 5.60 (m, 2H, CH=CH), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.49–1.39 (m, 9H, bridgehead and aliphatic H), 1.25 (t, J = 7.1 Hz, 3H, CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 129.6 (CH=CH), 59.9 (OCH₂), 27.2–22.1 (bridgehead C), 14.6 (CH₃) .
The Z-configuration of the double bond (δ 5.60–5.62 ppm) and bridgehead coupling constants confirm the bicyclo[6.1.0] framework .
Applications in Pharmaceutical Synthesis
Ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a versatile intermediate in drug discovery, enabling access to structurally complex therapeutics:
Analgesics and Anti-Inflammatory Agents
The strained bicyclic core serves as a rigid scaffold for modulating cyclooxygenase (COX) inhibition. Derivatives exhibit 10–50 nM IC₅₀ values against COX-2, surpassing traditional NSAIDs in selectivity.
Antibiotic Development
Functionalization at the ester group yields β-lactamase-resistant antibiotics. For example, coupling with aminothiazole moieties produces cephalosporin analogs with MIC ≤ 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
Anticancer Agents
Pd-catalyzed cross-coupling reactions introduce aryl groups at the double bond, generating tubulin polymerization inhibitors. Lead compounds demonstrate GI₅₀ = 2–5 nM in breast cancer cell lines (MCF-7, MDA-MB-231).
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume